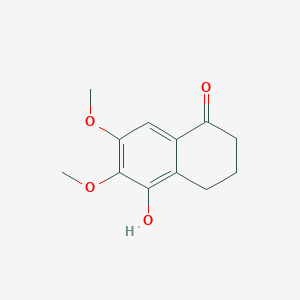
5-Hydroxy-6,7-dimethoxy-3,4-dihydronaphthalen-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-6,7-dimethoxy-3,4-dihydronaphthalen-1(2H)-one is a chemical compound that belongs to the class of naphthalenones
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-6,7-dimethoxy-3,4-dihydronaphthalen-1(2H)-one typically involves multi-step organic reactions. Common starting materials include naphthalene derivatives, which undergo functional group transformations such as hydroxylation, methoxylation, and reduction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Various substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5-Hydroxy-6,7-dimethoxy-3,4-dihydronaphthalen-1(2H)-one can be used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications.
Biology
The compound may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties. These activities make it a candidate for drug development and biological studies.
Medicine
In medicine, derivatives of naphthalenones are explored for their therapeutic potential. They may act on specific biological targets to treat various diseases.
Industry
In the industrial sector, such compounds can be used in the production of dyes, pigments, and other materials due to their chemical stability and reactivity.
Wirkmechanismus
The mechanism of action of 5-Hydroxy-6,7-dimethoxy-3,4-dihydronaphthalen-1(2H)-one depends on its interaction with molecular targets. It may inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Hydroxy-6,7-dimethoxy-2,3-dihydronaphthalen-1(2H)-one
- 5-Hydroxy-6,7-dimethoxy-3,4-dihydro-2H-naphthalen-1-one
Uniqueness
The uniqueness of 5-Hydroxy-6,7-dimethoxy-3,4-dihydronaphthalen-1(2H)-one lies in its specific functional groups and their positions on the naphthalene ring
Eigenschaften
CAS-Nummer |
412321-29-0 |
|---|---|
Molekularformel |
C12H14O4 |
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
5-hydroxy-6,7-dimethoxy-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C12H14O4/c1-15-10-6-8-7(4-3-5-9(8)13)11(14)12(10)16-2/h6,14H,3-5H2,1-2H3 |
InChI-Schlüssel |
ZIYMSHKCDCYEBL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C2CCCC(=O)C2=C1)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


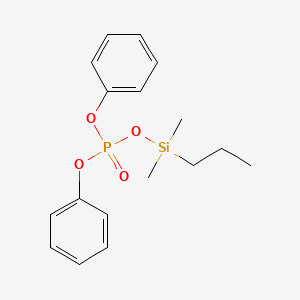

![(2R,3R)-2,3-Bis[(4-cyanobenzoyl)oxy]butanedioic acid](/img/structure/B14255521.png)
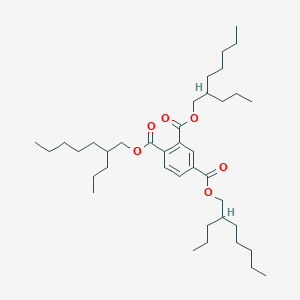
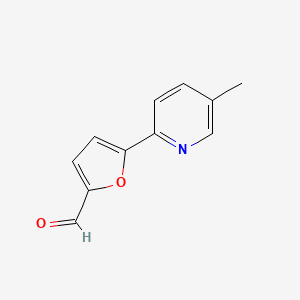
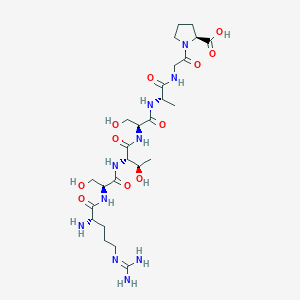
![1,3-Bis{4-[(oxan-2-yl)oxy]phenyl}prop-2-en-1-one](/img/structure/B14255543.png)

![[(3-Phenoxypropyl)tellanyl]benzene](/img/structure/B14255551.png)
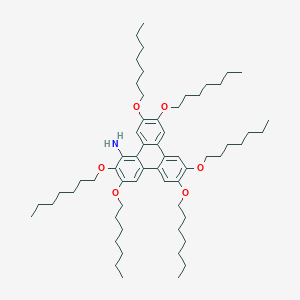
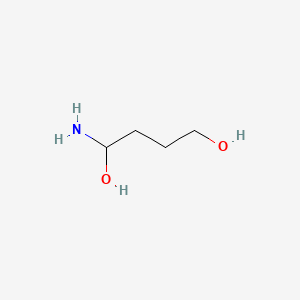

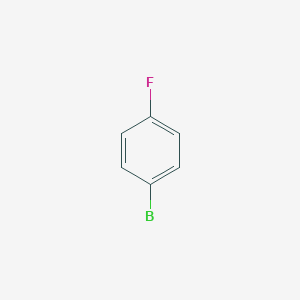
![Methyl [hydroxy(3-nitrophenyl)methyl]methylphosphinate](/img/structure/B14255606.png)
